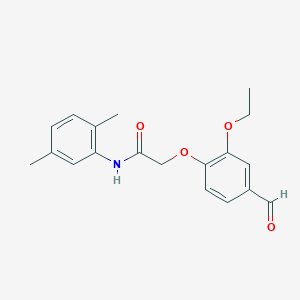

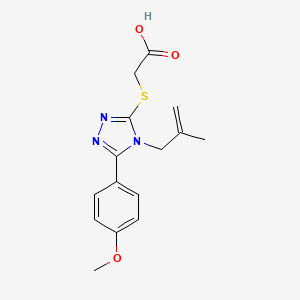

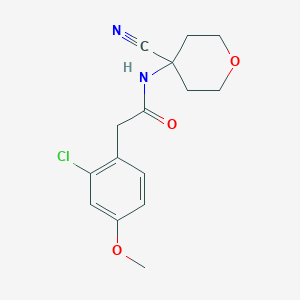

![molecular formula C21H25N3OS B3004823 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide CAS No. 477537-28-3](/img/structure/B3004823.png)

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide" is a multifunctional molecule that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and the preparation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide . The latter was synthesized using a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst, which is notable for its short reaction time, high yield, and environmentally friendly procedure . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrates the versatility of these molecules in forming a variety of heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated for the N-(cyano(naphthalen-1-yl)methyl)benzamides , and for the trifluoroacetamide derivative, where the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, leading to a diverse array of products. For instance, the reaction pathways for the synthesis of heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide include dipolar cyclization, dinucleophilic-bielectrophilic attack, and Gewald-type attack . These reactions are influenced by the reactivity of the cyanoacetamido moiety and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic methods, including UV-Vis absorption, NMR, and mass spectrometry . For example, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions is based on a deprotonation-enhanced intramolecular charge transfer mechanism, which can be studied using UV-Vis and NMR titration experiments . Additionally, the antibacterial activity and computational studies of the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide with tetraphenylborate provide insights into the bioactive potential and electronic characteristics of these compounds .

未来方向

属性

IUPAC Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c1-3-24(4-2)16-12-10-15(11-13-16)20(25)23-21-18(14-22)17-8-6-5-7-9-19(17)26-21/h10-13H,3-9H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTSKRFNJMIWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

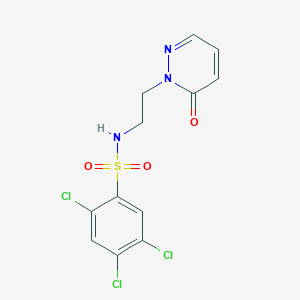

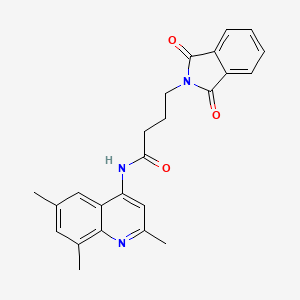

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

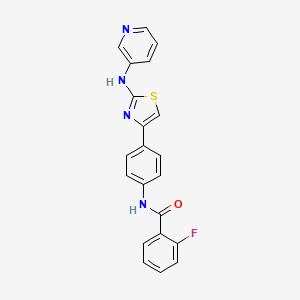

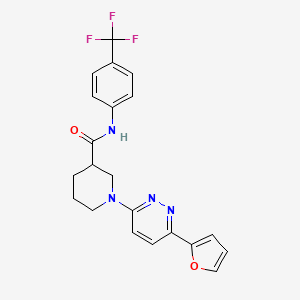

![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)

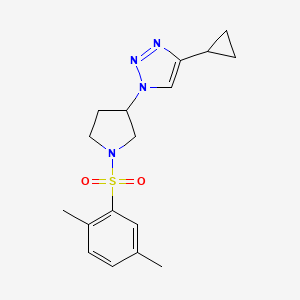

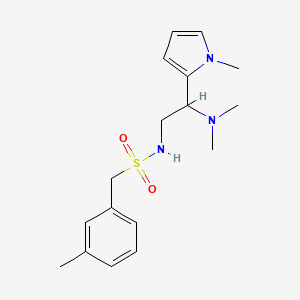

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)